
Roxatidine acetate hydrochloride
描述
醋酸罗沙替丁盐酸盐是一种特异性和竞争性的组胺H2受体拮抗剂。 它主要用于治疗胃溃疡、卓-艾综合征、糜烂性食管炎、胃食管反流病和胃炎 . 该化合物通过抑制组胺对胃壁细胞的作用来减少胃酸分泌 .
准备方法
合成路线及反应条件
醋酸罗沙替丁盐酸盐的合成涉及多个步骤:
还原胺化: 哌啶与3-羟基苯甲醛反应生成3-(1-哌啶基甲基)苯酚。
威廉醚合成: 该中间体与N-(3-溴丙基)邻苯二甲酰亚胺反应生成受保护的胺。
脱保护: 受保护的胺使用肼脱保护,得到(3-(1-哌啶基甲基)苯氧基)丙胺。
酰胺形成: 该胺与乙醇酸反应生成酰胺。
乙酰化: 最后一步是用乙酸酐乙酰化,生成醋酸罗沙替丁.
工业生产方法
化学反应分析
反应类型
醋酸罗沙替丁盐酸盐会发生多种类型的化学反应:
氧化: 该化合物在特定条件下可以被氧化。
还原: 它可以被还原为其伯胺形式。
取代: 可以发生多种取代反应,特别是涉及哌啶环。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 溴等卤化剂可用于取代反应。
形成的主要产物
氧化: 氧化会导致羧酸的形成。
还原: 还原通常会产生伯胺。
取代: 取代反应可以生成多种卤代衍生物。
科学研究应用
Gastrointestinal Disorders
Roxatidine acetate hydrochloride is predominantly employed for treating conditions characterized by excessive gastric acid production, such as:
- Peptic Ulcers: It aids in healing ulcers by inhibiting gastric acid secretion.
- Gastroesophageal Reflux Disease (GERD): The compound alleviates symptoms by reducing acid reflux.
- Zollinger-Ellison Syndrome: Roxatidine is effective in managing this rare condition that causes excessive gastric acid production.
Clinical Studies
A study highlighted the pharmacokinetics of roxatidine in pediatric patients, demonstrating its efficacy in treating various acid-related disorders. Pediatric patients aged 5 to 14 were administered roxatidine capsules, with blood samples collected to assess plasma concentrations and therapeutic effects .
Pharmaceutical Development
Researchers utilize this compound in the formulation of new medications aimed at enhancing gastrointestinal health. Its properties as an H2-receptor antagonist make it a valuable candidate for developing innovative therapies targeting acid-related conditions.
Case Study: Bioequivalence Studies
A study evaluated the bioequivalence between generic and branded formulations of roxatidine, confirming that the generic version met the required pharmacokinetic parameters . This research supports the ongoing development of accessible treatment options for patients.
Clinical Research
Roxatidine is integral to clinical trials assessing new treatments for gastrointestinal disorders. Its inclusion helps establish safety and efficacy profiles for emerging therapies.
Combination Therapies
The compound is often used in conjunction with other medications to enhance treatment outcomes for patients with complex gastrointestinal issues. This multi-faceted approach allows for more effective management of symptoms and complications.
Veterinary Medicine
Recent explorations have extended the applications of this compound to veterinary medicine. It is being investigated for its potential to treat similar gastrointestinal conditions in animals, thus broadening its relevance beyond human health.
Anti-inflammatory Applications
Emerging research indicates that roxatidine may possess anti-inflammatory properties. A study demonstrated its effectiveness in alleviating symptoms of atopic dermatitis in mouse models, suggesting potential applications in dermatological conditions .
Data Summary Table
Application Area | Specific Uses | Notable Findings |
---|---|---|
Gastrointestinal Disorders | Peptic ulcers, GERD, Zollinger-Ellison | Effective in reducing gastric acid production |
Pharmaceutical Development | New medication formulations | Supports innovation in gastrointestinal treatments |
Clinical Research | Trials for acid-related disorders | Assesses safety and efficacy |
Veterinary Medicine | Treatment for animal gastrointestinal issues | Expanding therapeutic applications |
Anti-inflammatory Applications | Atopic dermatitis | Demonstrated reduction of skin inflammation |
作用机制
醋酸罗沙替丁盐酸盐通过竞争性抑制壁细胞H2受体上的组胺发挥作用。这种抑制作用抑制了壁细胞对酸的正常分泌和餐后酸的分泌。 该化合物通过阻断胃中类嗜铬细胞释放的组胺与壁细胞H2受体的结合来实现这一点,从而减少酸的分泌 .
相似化合物的比较
类似化合物
- 西咪替丁
- 雷尼替丁
- 法莫替丁
独特性
醋酸罗沙替丁盐酸盐作为组胺H2受体拮抗剂,具有独特的效力和选择性。 它的抗分泌效力约为西咪替丁的3到6倍,约为雷尼替丁的两倍 . 此外,它没有抗雄激素作用,也不干扰其他药物的肝脏代谢 .
生物活性
Roxatidine acetate hydrochloride (RXA) is a potent histamine H2 receptor antagonist primarily used in the treatment of various gastrointestinal disorders, including gastric ulcers and gastroesophageal reflux disease (GERD). This article delves into the biological activities of RXA, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications beyond its traditional uses.
Roxatidine functions as a competitive inhibitor of histamine at the H2 receptors located on parietal cells in the stomach. This inhibition leads to a significant reduction in gastric acid secretion through two primary mechanisms:
- Blocking Histamine Binding : RXA prevents histamine released from enterochromaffin-like (ECL) cells from binding to H2 receptors on parietal cells, thereby inhibiting acid secretion.
- Modulating Other Secretagogues : The drug also diminishes the effects of other substances that promote acid secretion, such as gastrin and acetylcholine, when H2 receptors are blocked .
Pharmacokinetics
- Bioavailability : Roxatidine has a bioavailability of approximately 80-90% when administered orally.
- Metabolism : It undergoes hepatic deacetylation with minor involvement from cytochrome P450 enzymes (CYP2D6 and CYP2A6).
- Half-Life : The elimination half-life ranges from 5 to 7 hours.
- Excretion : The drug is primarily excreted via the renal system .
Gastrointestinal Disorders
Roxatidine is mainly indicated for:
- Gastric ulcers
- Zollinger-Ellison syndrome
- Erosive esophagitis
- GERD
Clinical studies have shown that a single bedtime dose of 150 mg is more effective in suppressing nocturnal acid secretion compared to lower doses administered multiple times throughout the day .
Anti-inflammatory and Anti-allergic Properties
Recent research has explored the potential of RXA in treating inflammatory conditions such as atopic dermatitis. Studies indicate that RXA exhibits anti-inflammatory effects by:
- Inhibiting activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages.
- Reducing mast cell-mediated allergic responses by decreasing histamine levels in stimulated cells .
Case Studies
- Atopic Dermatitis : A study investigating RXA's effects on keratinocytes revealed that it significantly upregulated mRNA levels of key proteins involved in skin barrier function, such as filaggrin , and transcription factors like AhR and SIRT1 , suggesting its potential role in managing skin inflammatory diseases .
- Gastric Acid Secretion : A pharmacodynamic study demonstrated that 150 mg doses effectively suppress gastric acid secretion, establishing RXA as a viable option for patients with severe acid-related disorders .
Comparative Efficacy Table
Parameter | This compound | Other H2 Antagonists (e.g., Ranitidine) |
---|---|---|
Bioavailability | 80-90% | 50-60% |
Half-Life | 5-7 hours | 2-3 hours |
Dosing Frequency | Once daily | Multiple doses required |
Anti-inflammatory Effects | Yes | Limited |
属性
IUPAC Name |
[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCTJHCXOHWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046670 | |
Record name | Roxatidine acetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93793-83-0 | |
Record name | Roxatidine acetate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | roxatidine acetate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Roxatidine acetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Roxatidine Acetate Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Roxatidine acetate hydrochloride exert its therapeutic effect?
A1: this compound acts as a histamine H2-receptor antagonist. [] It competitively binds to histamine H2 receptors on the basolateral membrane of parietal cells in the stomach, effectively blocking histamine's action. [, ] This inhibition prevents the activation of these receptors, thereby reducing the secretion of gastric acid. [, ]
Q2: What is the role of the active metabolite, Roxatidine, in its pharmacological action?
A2: this compound itself is a prodrug, rapidly metabolized in the body to its active metabolite, Roxatidine. [] Roxatidine is primarily responsible for the H2-receptor antagonistic activity, leading to reduced gastric acid secretion. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H23N3O3S·HCl, and its molecular weight is 397.91 g/mol. []
Q4: What spectroscopic techniques have been employed to elucidate the structure of this compound?
A4: Several spectroscopic methods have been utilized to characterize the structure of this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR studies have been conducted to determine the structure and conformation of this compound in different solvents. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the interactions between this compound and cyclodextrins, which are used in some formulations. []
Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
A5:
- Absorption: this compound is absorbed relatively slowly from the gastrointestinal tract after oral administration. []
- Distribution: Following absorption, this compound is widely distributed throughout the body. [] Studies in rats have shown significant distribution to the liver, kidneys, stomach, small intestine, and brain, among other tissues. []
- Metabolism: this compound is rapidly metabolized into its active form, Roxatidine. [] Further metabolism occurs primarily in the liver, resulting in various metabolites, including M-1, M-2, and M-3. [, , , , ] Notably, cytochrome P450 (CYP) enzymes, specifically CYP2A6 and CYP2D6, play key roles in the metabolic pathways of Roxatidine. []
- Excretion: The majority of the administered dose is excreted in the urine, with a smaller portion eliminated in the feces. []
Q6: What are the primary clinical applications of this compound?
A6: this compound is primarily indicated for the treatment of:
- Peptic ulcers: Studies have shown its efficacy in healing both gastric and duodenal ulcers. [, , , , ]
- Gastroesophageal reflux disease (GERD): this compound effectively reduces gastric acid secretion, offering relief from GERD symptoms. [, ]
- Zollinger-Ellison syndrome: This condition is characterized by excessive gastric acid secretion, and this compound helps manage this hypersecretion. []
Q7: What are the advantages of this compound over other H2-receptor antagonists?
A7:
- Long Duration of Action: this compound exhibits a longer duration of action compared to other H2-blockers like Cimetidine, potentially allowing for once-daily dosing. [, , ]
- Efficacy in Resistant Cases: Studies suggest that switching to this compound may be beneficial for patients with ulcers resistant to other H2-blockers, particularly those with five-membered ring structures. []
- Lower Potential for Drug Interactions: In vitro and in vivo studies indicate that this compound has a lower potential for interactions with drug-metabolizing enzymes compared to Cimetidine. [, , ]
Q8: Have any studies investigated the potential anti-cancer properties of this compound?
A8: Research has explored the potential of this compound in suppressing tumor growth. One study found that both this compound and Cimetidine inhibited the growth of colon cancer implants in mice, possibly by inhibiting angiogenesis, the formation of new blood vessels. []
Q9: What strategies have been explored to improve the delivery of this compound?
A10: Research has investigated the use of sustained-release formulations to prolong drug release and potentially enhance patient compliance. [, , ] One study focused on developing pulsatile controlled-release pellets of this compound, aiming to achieve a desired release profile. []
Q10: What analytical methods are commonly employed for the detection and quantification of this compound and its metabolites?
A10:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used to measure this compound and its metabolites in various matrices, including plasma and urine. [, , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and metabolite identification. [, , ]
- Spectrophotometry: Spectrophotometric methods, while less sensitive than HPLC or LC-MS, have been developed for the quantification of this compound in pharmaceutical formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。